tert-butyl (1R,3R)-1-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate
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Overview
Description
tert-butyl (1R,3R)-1-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate: is a complex organic compound that features a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,3R)-1-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate typically involves multi-step organic reactions. The key steps may include:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of the boron-containing dioxazaborocane moiety.
- Functionalization of the azaspiroheptane ring.
- Protection and deprotection steps to introduce the tert-butyl ester group.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of high-purity reagents and solvents.
- Control of reaction temperature and pressure.
- Implementation of continuous flow chemistry techniques for scalability.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (1R,3R)-1-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate: can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include:
- Oxidizing agents such as potassium permanganate or chromium trioxide.
- Reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
tert-butyl (1R,3R)-1-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of tert-butyl (1R,3R)-1-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate would depend on its specific interactions with molecular targets. This may involve:
- Binding to enzymes or receptors.
- Modulation of biochemical pathways.
- Interaction with cellular components to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other spirocyclic boron-containing molecules or azaspiroheptane derivatives. Examples include:
Spiroborate esters: Known for their unique structural properties and reactivity.
Azaspiroheptane derivatives: Studied for their potential biological activities.
Uniqueness
The uniqueness of tert-butyl (1R,3R)-1-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate lies in its combination of a spirocyclic structure with a boron-containing dioxazaborocane moiety, which may impart distinctive chemical and biological properties.
Properties
IUPAC Name |
tert-butyl (2R,3R)-2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O6/c1-15(2,3)23-14(22)19-6-5-16(10-19)7-11(16)17-24-12(20)8-18(4)9-13(21)25-17/h11H,5-10H2,1-4H3/t11-,16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKLJLWSSIWLEV-BDJLRTHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2CC23CCN(C3)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(=O)CN(CC(=O)O1)C)[C@@H]2C[C@@]23CCN(C3)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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